Bienvenue dans la boutique en ligne BenchChem!

6α,​9α-​Difluoroprednisolone 21-Butyrate

Computational chemistry Structure-activity relationship Glucocorticoid receptor

Procure 6α,9α-Difluoroprednisolone 21-Butyrate to obtain the precisely defined C21-butyrate monoester regioisomer, not the C17-butyrate, C21-acetate diester found in difluprednate. This structural distinction is mandatory for accurate chromatographic resolution, impurity quantification, and method validation per ICH guidelines. It also serves as a versatile starting material for 21-ester SAR libraries (U.S. Patent 3,780,177) and enzymatic hydrolysis kinetic studies. Ensure your analytical and synthetic workflows use the correct isomer—order now.

Molecular Formula C₂₅H₃₂F₂O₆
Molecular Weight 466.51
Cat. No. B1153387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6α,​9α-​Difluoroprednisolone 21-Butyrate
Molecular FormulaC₂₅H₃₂F₂O₆
Molecular Weight466.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6α,9α-Difluoroprednisolone 21-Butyrate: Sourcing Guide for a Key Difluprednate Impurity and Research Intermediate


6α,9α-Difluoroprednisolone 21-Butyrate (CAS N/A) is a synthetic corticosteroid derivative characterized by fluorine substitution at the 6α and 9α positions of the prednisolone scaffold and a butyrate ester at the C21 position. It serves primarily as a structurally defined reference standard and research intermediate rather than a pharmaceutical active ingredient. The compound is a structural isomer and documented impurity of the FDA-approved ophthalmic corticosteroid difluprednate (6α,9α-difluoroprednisolone 21-acetate 17-butyrate) [1]. Its 6α,9α-difluoro substitution pattern confers enhanced glucocorticoid receptor binding potential compared to non-fluorinated prednisolone [2], while the C21-butyrate monoester configuration distinguishes it from the C17-butyrate, C21-acetate diester arrangement found in the clinically active difluprednate prodrug [3].

Why 6α,9α-Difluoroprednisolone 21-Butyrate Cannot Be Interchanged with 17-Butyrate Isomers or the Clinical Prodrug


The regiochemistry of butyrate esterification is a critical determinant of both glucocorticoid receptor (GR) binding potency and metabolic fate. The clinically approved compound difluprednate is a prodrug with a 17-butyrate, 21-acetate diester configuration that must undergo 21-deacetylation to yield the active metabolite DFB (17-butyrate monoester) for high-affinity GR binding [1]. Conversely, 6α,9α-difluoroprednisolone 21-butyrate bears the butyrate at C21 while leaving C17 unesterified, a structural difference that alters lipophilicity, metabolic hydrolysis susceptibility, and ultimately pharmacological activity. Substitution with the 17-butyrate isomer or the parent difluprednate cannot satisfy analytical requirements for impurity profiling, process validation, or structure-activity relationship studies where the precise C21-butyrate, C17-hydroxy configuration is the specified variable of interest [2].

Quantitative Evidence Guide: Differentiating 6α,9α-Difluoroprednisolone 21-Butyrate from Analogs


Theoretical Evidence of Synergistic Potentiation from 6α,9α-Difluoro Substitution

Ab initio quantum chemical calculations (HF/6-31G, MP2/6-31G, B3LYP/6-31G) demonstrate that the 6α,9α-difluoro substitution pattern confers a synergistic electronic effect not present in monofluorinated derivatives. The increased corticosteroid activity of 6α,9α-difluoroprednisolone relative to 6α-fluoroprednisolone and 9α-fluoroprednisolone is attributed primarily to electronic effects that enhance receptor binding [1]. This theoretical foundation validates the 6α,9α-difluoro core as a privileged scaffold for high-potency glucocorticoid research.

Computational chemistry Structure-activity relationship Glucocorticoid receptor

GR Binding Affinity of Metabolically Related Difluprednate-Derived Species

While direct receptor binding data for 6α,9α-difluoroprednisolone 21-butyrate are not available in the primary literature, the binding affinities of structurally proximal compounds establish a quantitative framework for the 6α,9α-difluoro prednisolone scaffold. The clinical prodrug difluprednate (21-acetate, 17-butyrate) binds GR with Ki = 0.78 nM; its 21-deacetylated active metabolite DFB (17-butyrate monoester) binds with Ki = 0.061 nM [1]. The 21-butyrate monoester configuration of the target compound represents a regioisomeric variation from this active pharmacophore. In contrast, the de-17-side-chain metabolite DF21C exhibits markedly weaker binding (Ki = 560 nM, approximately 1000-fold reduced vs. DFBA and DFB) [2], demonstrating the stringent structural requirements for high-affinity GR engagement.

Receptor pharmacology Glucocorticoid receptor Binding affinity Ki

Documented Identity as a Synthesis-Specific Regioisomeric Impurity

A multi-technique analytical investigation employing LC/MS, NMR, and computational chemistry confirmed that during the final acetylation step of difluprednate synthesis, 6α,9α-difluoroprednisolone 21-butyrate (designated as the 17-acetate, 21-butyrate isomer) is formed alongside the desired 21-acetate, 17-butyrate product [1]. The study successfully elucidated the structures of these challenging acetyl/butyryl regional isomers, establishing the 21-butyrate compound as an authentic, synthesis-derived impurity of the FDA-approved API difluprednate [1]. This contrasts with the 11-acetate, 17-butyrate isomer, which was also identified as a distinct impurity species.

Impurity profiling Analytical chemistry Synthesis LC/MS NMR

Patent-Defined Structural Scope and Synthetic Enablement

U.S. Patent 3,780,177 defines a broad class of 17-butyrate, 21-ester derivatives of 6α,9α-difluoroprednisolone, wherein the 21-acyl group may be acetyl, propionyl, butyryl, or isobutyryl [1]. The patent specifically encompasses compounds where the 21-ester is a butyrate group, as in 6α,9α-difluoroprednisolone 21-butyrate [1]. This patent, issued in 1973 and now expired, provides foundational synthetic enablement for the entire 6α,9α-difluoroprednisolone 21-ester class. U.S. Patent 5,478,957 further provides preparative methods for 6α,9α-difluoro steroids [2], establishing the synthetic accessibility of this scaffold.

Synthetic method Patent literature Intellectual property

Validated Research and Industrial Applications for 6α,9α-Difluoroprednisolone 21-Butyrate


Analytical Reference Standard for Impurity Profiling in Difluprednate API and Drug Product QC

As a confirmed regioisomeric impurity generated during difluprednate synthesis [1], 6α,9α-difluoroprednisolone 21-butyrate serves as an essential reference material for analytical method development, method validation (AMV), and routine quality control of difluprednate active pharmaceutical ingredient and finished ophthalmic formulations. Its use enables accurate identification, quantification, and chromatographic resolution from the desired 21-acetate, 17-butyrate diester and other process-related impurities in accordance with ICH and pharmacopoeial guidelines.

Synthetic Intermediate for Novel 21-Ester Corticosteroid Analogs

The compound functions as a versatile synthetic building block for generating libraries of 21-ester variants, as outlined in U.S. Patent 3,780,177 [2]. Researchers can leverage the C21-butyrate monoester as a starting point for further esterification at C17 or C11, or for selective hydrolysis and subsequent re-esterification studies. This enables systematic exploration of structure-activity relationships around the 6α,9α-difluoroprednisolone scaffold without committing to the full difluprednate prodrug structure.

Metabolic and Hydrolysis Study Probe Compound

Given the established metabolic pathway of difluprednate, which requires 21-deacetylation to yield the active DFB metabolite [3], the 21-butyrate monoester serves as a valuable probe to study esterase-mediated hydrolysis kinetics and regioselectivity. Comparing hydrolysis rates of the C21-butyrate versus the C17-butyrate ester in relevant biological matrices can illuminate the structural determinants of corticosteroid ester prodrug activation and inactivation, with implications for ophthalmic and topical formulation design.

Computational Chemistry and Docking Reference Ligand

The ab initio characterization of the 6α,9α-difluoro core's synergistic electronic effect on receptor binding potential [4] positions this compound as a structurally defined input for molecular docking simulations, QSAR model building, and pharmacophore mapping of glucocorticoid receptor ligands. Its distinct 21-butyrate monoester geometry provides a unique electrostatic and steric profile compared to the clinically utilized diester and 17-monoester analogs, enabling computational discrimination of binding mode hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6α,​9α-​Difluoroprednisolone 21-Butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.